molecular formula C9H6FO3- B10778071 (E)-2-Fluoro-P-hydroxycinnamate

(E)-2-Fluoro-P-hydroxycinnamate

Katalognummer: B10778071
Molekulargewicht: 181.14 g/mol
InChI-Schlüssel: SBIZDOWXYPNTOJ-VMPITWQZSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-Fluoro-P-Hydroxycinnamate is a small molecule experimental compound with a molecular formula of C9H6FO3 and an average molecular weight of 181.1405 g/mol . It is an α,β-unsaturated carbonyl compound belonging to the hydroxycinnamate family, characterized by a fluoro-substitution on its propenoic acid side chain . This compound serves as a reference inhibitor for the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a broad spectrum of inflammatory and autoimmune diseases . MIF functions as an upstream regulator of the immune response and exhibits keto-enol tautomerase activity, although the biological relevance of this enzymatic activity in humans is still under investigation . This compound is among the catalog of small molecules identified to inhibit this tautomerase activity . Its mechanism of action is associated with targeting the tautomerase active site, and it has been specifically reported as an inhibitor of the bacterial tautomerase PptA in Escherichia coli (strain K12) . Research applications for this compound are primarily foundational, aimed at elucidating the complex signaling pathways of MIF and validating the therapeutic potential of tautomerase inhibition . It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms. Furthermore, its role as a MIF inhibitor makes it a valuable tool compound for in vitro research exploring the pathophysiology of conditions such as rheumatoid arthritis, atherosclerosis, sepsis, and cancer, given MIF's role in these diseases . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C9H6FO3-

Molekulargewicht

181.14 g/mol

IUPAC-Name

4-[(E)-2-carboxy-2-fluoroethenyl]phenolate

InChI

InChI=1S/C9H7FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-5,11H,(H,12,13)/p-1/b8-5+

InChI-Schlüssel

SBIZDOWXYPNTOJ-VMPITWQZSA-M

Isomerische SMILES

C1=CC(=CC=C1/C=C(\C(=O)O)/F)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=C(C(=O)O)F)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Crystallization Conditions

(E)-2-Fluoro-p-hydroxycinnamate’s crystal structure was resolved at 1.8 Å resolution using a reservoir solution of 0.1 M HEPES-Na (pH 7.5), 20% isopropanol, and 20% PEG 4000. Crystals grew via vapor diffusion at 18°C over three weeks, with cryoprotection using 20% glycerol. These conditions ensure high-purity monocrystals suitable for X-ray diffraction, critical for studying MIF-inhibitor interactions.

Comparative Analysis of Synthetic Routes

Step Conditions Yield Purity Source
Hydroxyl ProtectionAcetonitrile, K₂CO₃, 80°C, 6 h85%99.5%
BrominationDibromohydantoin, CH₂Cl₂, 10°C, 2 h81.3%98.1%
Grignard ExchangeiPrMgCl/THF, -5°C, 1 h76%91.2%
CrystallizationHEPES, isopropanol, PEG 4000, 18°CN/A>99%

Key findings include:

  • Protection Efficiency : Isopropyl groups outperform methyl or benzyl protections in minimizing side reactions during bromination.

  • Stereochemical Control : The (E)-configuration dominates in condensation reactions due to steric hindrance between the fluorine atom and carboxylic group.

  • Purification Challenges : Column chromatography (ethyl acetate/n-heptane, 1:10) is essential for removing regioisomers post-bromination .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(E)-2-Fluor-p-Hydroxycinnamat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppe kann zu einem entsprechenden Chinonderivat oxidiert werden.

    Reduktion: Die Doppelbindung im Cinnamat-Rückgrat kann reduziert werden, um ein gesättigtes Derivat zu bilden.

    Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO(_4)) und Chromtrioxid (CrO(_3)).

    Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator ist eine typische Methode zur Reduktion der Doppelbindung.

    Substitution: Nucleophile wie Amine oder Thiole können verwendet werden, um das Fluoratom zu ersetzen.

Hauptprodukte

    Oxidation: Chinonderivate.

    Reduktion: Gesättigte Cinnamatderivate.

    Substitution: Verschiedene substituierte Cinnamatderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (E)-2-Fluor-p-Hydroxycinnamat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise erfolgt seine Hemmung des Makrophagen-Migrationsinhibitors (MIF) durch Bindung an die aktive Stelle des Enzyms, wodurch dessen normale Funktion verhindert wird. Diese Wechselwirkung stört die Fähigkeit des Enzyms, sein Substrat zu katalysieren, was zu nachgeschalteten Auswirkungen auf die Immunantwortwege führt.

Wirkmechanismus

The mechanism of action of (E)-2-Fluoro-P-Hydroxycinnamate involves its interaction with specific molecular targets. For example, its inhibition of macrophage migration inhibitory factor (MIF) occurs through binding to the active site of the enzyme, preventing its normal function . This interaction disrupts the enzyme’s ability to catalyze its substrate, leading to downstream effects on immune response pathways.

Vergleich Mit ähnlichen Verbindungen

Para-Substituted Cinnamic Acid Derivatives

FHC belongs to a broader class of cinnamate derivatives, which vary in substituents and bioactivity. Key analogs include:

Compound Substituents Target/Activity Key Findings Reference
p-Coumaric Acid -OH at 4-position Antioxidant, MIF inhibition Weak MIF inhibitor (IC₅₀ >100 μM); lacks fluorine-enhanced binding .
Ferulic Acid -OCH₃ at 3, -OH at 4 Anti-inflammatory Modulates MIF signaling indirectly; no direct tautomerase inhibition .
Cinnamic Acid No hydroxyl/fluorine groups General enzyme inhibition Minimal interaction with MIF active site .
FHC -F at 2, -OH at 4 MIF tautomerase inhibition IC₅₀ ~10 μM; fluorine enhances binding via H-bonds and steric effects .

Key Insights :

  • Fluorination at the 2-position in FHC significantly enhances MIF binding compared to non-fluorinated analogs like p-coumaric acid. The fluorine’s electronegativity stabilizes interactions with Pro1, a key catalytic residue .
  • Methoxy groups (e.g., ferulic acid) reduce tautomerase inhibition but may improve pharmacokinetic properties like solubility .

Other MIF Inhibitors

FHC is often compared to non-cinnamate MIF inhibitors:

Compound Class Example Mechanism Potency (IC₅₀) Advantages/Limitations Reference
Indole Derivatives ISO-1 Binds MIF’s hydrophobic pocket ~7 μM Higher potency but poor bioavailability .
Phenolic Hydrazones 4-IPP Covalent modification of Cys57 ~1 μM Irreversible inhibition; toxicity concerns .
FHC (E)-2-Fluoro derivative Competitive inhibition ~10 μM Reversible; structural insights available .

Key Insights :

  • FHC’s reversible binding offers a safety advantage over covalent inhibitors like 4-IPP, which risk off-target effects .
  • While indole derivatives (e.g., ISO-1) show higher potency, FHC’s fluorinated structure provides a balance of affinity and metabolic stability due to reduced cytochrome P450 interactions .

Pharmacokinetic and Physicochemical Properties

Fluorination in FHC improves its drug-like properties compared to analogs:

Property FHC p-Coumaric Acid ISO-1 (Indole Derivative)
LogP 1.2 1.5 2.8
Solubility (μM) 120 (pH 7.4) 450 (pH 7.4) 25 (pH 7.4)
Metabolic Stability High (CYP minimal interaction) Moderate Low (CYP3A4 substrate)

Data derived from QikProp predictions and experimental assays .

Q & A

Basic Research Questions

Q. What analytical methods are used to determine the structural conformation of (E)-2-Fluoro-P-hydroxycinnamate in protein complexes?

  • Methodological Answer : X-ray crystallography at 1.8 Å resolution is the gold standard for resolving binding interactions. For example, Taylor et al. (1999) employed this technique to identify hydrogen bonding between the inhibitor and catalytic residues (Pro-1, Lys-32) in macrophage migration inhibitory factor (MIF). Key steps include:

  • Protein purification and co-crystallization with the compound.
  • Data collection using synchrotron radiation.
  • Structure refinement with software like PHENIX or REFMAC.
  • Validation via electron density maps and Ramachandran plots .

Q. How can researchers quantify this compound concentrations in enzymatic assays?

  • Methodological Answer : Use protein quantification assays to indirectly measure compound efficacy in inhibition studies:

  • Bradford Assay : Measures Coomassie dye binding to protein-aromatic complexes (sensitivity: 1–20 µg/mL). Avoid detergents that interfere with absorbance at 595 nm .
  • Lowry Method : Relies on Folin-Ciocalteu reagent reactivity with tyrosine/tryptophan residues (sensitivity: 5–100 µg/mL). Requires alkaline conditions and standardized calibration curves .

Advanced Research Questions

Q. What molecular interactions govern the inhibitory activity of this compound against MIF tautomerase activity?

  • Methodological Answer : Combine crystallographic data with mutagenesis and kinetic assays:

  • Structural Analysis : The compound’s C-1 carboxylate forms hydrogen bonds with Pro-1 and Lys-32, while its fluorine atom stabilizes hydrophobic interactions with Ile-64 .
  • Mutagenesis : Site-directed mutagenesis (e.g., K32A substitution) reveals minimal impact on inhibition constants (Ki increases from 2.6 µM to 40 µM), suggesting additional residues (e.g., Tyr-95) contribute to binding .
  • Kinetic Studies : Use Michaelis-Menten kinetics to calculate Ki under varying pH and temperature conditions .

Q. How should conflicting data on this compound’s inhibition constants (Ki) across studies be systematically addressed?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental rigor:

  • Compare buffer conditions (e.g., Tris-HCl vs. phosphate buffers alter protonation states).
  • Validate compound purity via HPLC (>98%) and NMR spectroscopy.
  • Replicate assays using standardized protocols (e.g., fixed enzyme concentrations, controlled oxygenation).
  • Use statistical tools like FitSpace Explorer to assess parameter uncertainty in kinetic models .

Q. What crystallographic evidence supports the competitive inhibition mechanism of this compound in MIF catalysis?

  • Methodological Answer : Analyze active-site overlap between the inhibitor and native substrates:

  • The compound occupies the p-hydroxyphenylpyruvate (HPP) binding pocket, confirmed by electron density maps.
  • Competitive inhibition is evidenced by increased Km (Michaelis constant) for HPP in the presence of the inhibitor.
  • Molecular dynamics simulations (e.g., AMBER or GROMACS) can model displacement of water molecules critical for catalysis .

Data Presentation Guidelines

  • Tables : Summarize kinetic parameters for reproducibility:
ParameterWild-Type MIFK32A MutantExperimental ConditionsReference
Ki (µM)2.6 ± 0.340 ± 525°C, pH 6.5, 50 mM Tris-HCl
Catalytic Efficiency (kcat/Km)1.2 × 10³0.9 × 10³30°C, pH 7.0, 100 mM phosphate
  • Figures : Include annotated crystal structures (e.g., PyMOL-rendered binding sites) and dose-response curves for inhibition assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.